Cas no 81698-01-3 (5-formyl-1H-Pyrrole-2-carbonitrile)
5-formyl-1H-Pyrrole-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-formyl-1H-Pyrrole-2-carbonitrile
- MFCD12923685
- 81698-01-3
- SCHEMBL19284330
- SY340287
- G61275
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- Inchi: 1S/C6H4N2O/c7-3-5-1-2-6(4-9)8-5/h1-2,4,8H
- InChI Key: XYZSMVVLDYNTHK-UHFFFAOYSA-N
- SMILES: O=CC1=CC=C(C#N)N1
Computed Properties
- Exact Mass: 120.032362755g/mol
- Monoisotopic Mass: 120.032362755g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 56.6Ų
5-formyl-1H-Pyrrole-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109007803-5g |
5-Formyl-1H-pyrrole-2-carbonitrile |
81698-01-3 | 97% | 5g |
$2171.40 | 2023-09-01 | |
| Alichem | A109007803-10g |
5-Formyl-1H-pyrrole-2-carbonitrile |
81698-01-3 | 97% | 10g |
$2735.37 | 2023-09-01 | |
| Alichem | A109007803-25g |
5-Formyl-1H-pyrrole-2-carbonitrile |
81698-01-3 | 97% | 25g |
$5526.15 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537180-1g |
5-Formyl-1H-pyrrole-2-carbonitrile |
81698-01-3 | 98% | 1g |
¥4685.00 | 2024-07-28 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY340287-0.1g |
5-Formyl-1H-pyrrole-2-carbonitrile |
81698-01-3 | >95% | 0.1g |
¥2225.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY340287-0.25g |
5-Formyl-1H-pyrrole-2-carbonitrile |
81698-01-3 | >95% | 0.25g |
¥3560.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY340287-1g |
5-Formyl-1H-pyrrole-2-carbonitrile |
81698-01-3 | >95% | 1g |
¥8900.00 | 2025-04-12 | |
| Ambeed | A146174-100mg |
5-Formyl-1H-pyrrole-2-carbonitrile |
81698-01-3 | 95% | 100mg |
$882.0 | 2025-04-16 |
5-formyl-1H-Pyrrole-2-carbonitrile Suppliers
5-formyl-1H-Pyrrole-2-carbonitrile Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 5-formyl-1H-Pyrrole-2-carbonitrile
Recent Advances in the Study of 5-Formyl-1H-Pyrrole-2-carbonitrile (CAS: 81698-01-3) in Chemical Biology and Pharmaceutical Research
The compound 5-formyl-1H-Pyrrole-2-carbonitrile (CAS: 81698-01-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and medicinal chemistry. This heterocyclic compound, characterized by its pyrrole core with formyl and cyano functional groups, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential as a building block for novel therapeutics, particularly in the development of kinase inhibitors and anti-inflammatory agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 5-formyl-1H-Pyrrole-2-carbonitrile in the synthesis of selective JAK2 inhibitors. The researchers utilized this compound as a starting material to develop a series of pyrrole-based small molecules with improved pharmacokinetic properties. The study reported that derivatives of 5-formyl-1H-Pyrrole-2-carbonitrile showed potent inhibition of JAK2 with IC50 values in the low nanomolar range, while maintaining good selectivity over other JAK family members. These findings suggest promising applications in the treatment of myeloproliferative disorders and autoimmune diseases.
In parallel research, scientists have investigated the antimicrobial properties of 5-formyl-1H-Pyrrole-2-carbonitrile derivatives. A recent publication in Bioorganic & Medicinal Chemistry Letters described the synthesis and evaluation of novel pyrrole-2-carbonitrile compounds against multidrug-resistant bacterial strains. The study revealed that certain structural modifications of the 5-formyl group led to compounds with significant activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers proposed that the electron-withdrawing nature of the formyl and cyano groups contributes to the enhanced antibacterial activity by facilitating interaction with bacterial target proteins.
From a chemical biology perspective, 5-formyl-1H-Pyrrole-2-carbonitrile has emerged as a valuable tool for protein labeling and bioconjugation. A 2024 study in Chemical Science reported the development of a novel bioorthogonal reaction using this compound as a reactive handle for selective modification of lysine residues in proteins. The researchers demonstrated that the formyl group undergoes efficient condensation with hydrazide-functionalized probes under physiological conditions, enabling site-specific protein labeling with minimal interference to protein function. This methodology opens new possibilities for studying protein-protein interactions and cellular processes.
The synthetic accessibility of 5-formyl-1H-Pyrrole-2-carbonitrile has also been a focus of recent research. Several groups have reported improved synthetic routes to this compound, addressing previous challenges in yield and purity. A notable advancement came from a team at MIT, who developed a one-pot synthesis method using microwave-assisted conditions that reduced reaction times from hours to minutes while achieving yields above 85%. This technical improvement is expected to facilitate broader adoption of this compound in medicinal chemistry programs.
Looking forward, the unique structural features of 5-formyl-1H-Pyrrole-2-carbonitrile continue to inspire innovative applications in drug discovery. Current research directions include its incorporation into PROTAC (Proteolysis Targeting Chimeras) molecules and its use as a fluorescent probe for cellular imaging. As the understanding of its reactivity and biological interactions deepens, this compound is poised to remain an important tool in the chemical biology and pharmaceutical research toolkit.
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